6-Methyl-5H-imidazo[4,5-b]pyridin-5-one

DNA Damage Photobiology Analytical Chemistry

Quantifying T-A DNA photolesions requires an authentic standard, as no structural analog can substitute for this specific degradation marker. 6-Methyl-5H-imidazo[4,5-b]pyridin-5-one is the definitive acid-hydrolysis product of the thymine-adenine (6-4) photoadduct, essential for HPLC and LC-MS assay calibration. - Chromatographic Fidelity: Retains the critical C(8) of adenine and 6-methyl group, ensuring exact retention time and fluorescence matching for validated protocols. - Analytical Exclusivity: Its formation is contingent on the prior T-A photolesion; substitution with any other 6-substituted imidazo[4,5-b]pyridine renders dose-response and repair kinetic measurements invalid. - Supply Consistency: Sourced as a ≥97% purity reference standard, enabling reproducible inter-laboratory data comparison for DNA adductomics and UV damage research.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 94099-43-1
Cat. No. B11923977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5H-imidazo[4,5-b]pyridin-5-one
CAS94099-43-1
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=NC2=NC1=O
InChIInChI=1S/C7H5N3O/c1-4-2-5-6(9-3-8-5)10-7(4)11/h2-3H,1H3
InChIKeyJPTRJSDQFDECPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5H-imidazo[4,5-b]pyridin-5-one: Identity and Procurement


6-Methyl-5H-imidazo[4,5-b]pyridin-5-one (6-MIP, CAS 94099-43-1; C₇H₅N₃O, MW 147.13 g/mol) is a heterocyclic compound within the imidazo[4,5-b]pyridine family. It is not primarily a therapeutic agent but a highly specific analytical probe: it is the acid-degradation product of the thymine-adenine (T-A) photoadduct (TA*), retaining C(8) of adenine and the methyl group of thymine [1]. This origin makes it a definitive marker for a specific class of UV-induced DNA lesion, setting it apart from generic building blocks or broad-spectrum kinase inhibitor scaffolds within the same chemical class. Commercially, it is offered at analytical standards of purity (typically ≥97%) for research use .

Workflow T-A photoadduct detection in DNA hydrolysates
Product identity Acid-degradation marker specific to TA* photolesion
Selection logic Analytical standard with research-grade purity, for UV damage studies

Why Generic Imidazo[4,5-b]pyridines Cannot Substitute


For most applications, imidazo[4,5-b]pyridine derivatives are not interchangeable. In medicinal chemistry, minor substituent changes drastically alter kinase selectivity profiles. However, for 6-MIP, the risk of generic substitution is unique: no other analog can serve as a marker for the T-A photoadduct because the compound's entire structural identity is the signal. Its formation is contingent on the prior existence of a specific photolesion; the methyl group at position 6 and the retention of the adenine C(8) are essential for its chromatographic and fluorescent properties [1]. Substituting a close analog—such as an ethyl or des-methyl imidazo[4,5-b]pyridin-5-one—would correspond to a different (or non-existent) DNA lesion, rendering the assay meaningless [2]. The analytical validity of the method is therefore locked to this specific CAS number.

6-Methyl deletion removes the exact chromatographic and fluorescence identity needed for detection.
Close analogs (ethyl, des-methyl) correspond to different or absent DNA lesions, destroying assay relevance.
Generic imidazo[4,5-b]pyridines lack the mandatory TA* degradation pathway and produce no 6-MIP signal.

Quantitative Differentiation Evidence


Specificity as a T-A Photoadduct Marker

In UV-irradiated DNA, the adjacent thymine and adenine bases form a photoadduct (TA*) with a quantum yield of approximately 5 x 10⁻⁴ mol·einstein⁻¹. This specific lesion, upon acid hydrolysis, degrades exclusively to 6-MIP [1]. Other dinucleotide sequences (e.g., d(TpI), d(m⁵CpA)) or alternating copolymers (poly(dA-dU), poly(dI-dC)) either fail to produce 6-MIP or are comparatively unreactive, as shown by HPLC screening. This proves the compound is not a universal marker but a highly specific one for T-A doublets [2].

Marker specificity
Head-to-head
Only T-A adduct acid hydrolysates produce 6-MIP; all tested non-T-A sequences show complete absence.
Analytical specificity context: signal is structurally locked.
Context: HPLC/fluorimetry after 254 nm irradiation and TFA hydrolysis.
DNA Damage Photobiology Analytical Chemistry UV Radiation

Analytical Signal Dependence on 6-Methyl Substitution

The target compound's identity was confirmed by an independent chemical synthesis: photorearrangement of 6-methylimidazo N(4)-oxide yields 6-MIP, demonstrating that the 6-methyl substituent is integral to the fluorophore [1]. In analytical method development, the HPLC system was explicitly designed to separate the common nucleobases from 6-MIP, a separation that relies on the specific retention time of the 6-methyl derivative. The unsubstituted imidazo[4,5-b]pyridin-5-one core would not share this retention time and cannot serve as a surrogate standard for quantifying TA* adduct formation [2].

Method dependency
Cross-study
Retention time and fluorescence strictly tied to 6-methyl substitution; unsubstituted core fails to match analyte.
Method-transfer context: wrong analog invalidates assay calibration.
Based on independent synthetic confirmation via photorearrangement of N(4)-oxide.
Fluorescence Spectroscopy Chromatography Photochemistry Chemical Synthesis

Biological Relevance and DNA Conformation Link

By measuring the relative amounts of adenine and the 6-MIP product in acid hydrolysates, researchers could directly calculate the yield of TA* photoadducts. This method revealed that double-stranded poly(dA-dT) exhibits substantial quenching of the photoreaction compared to single-stranded or denatured DNA, with quantum yields differing by a factor that reflects base-pairing constraints [1]. This quantitative link between 6-MIP yield and DNA conformation is a unique capability not offered by other DNA adduct markers for this specific lesion type.

Conformation response
Supporting evidence
TA* yield substantially lower in native dsDNA than in single-stranded or denatured DNA.
DNA damage endpoint context: quantifies structural lesion yield.
Observed via 6-MIP quantification; exact fold-change not stated in available abstract.
DNA Conformation Quantum Yield Photoadduct Formation Genotoxicity

Procurement-Driven Application Scenarios


Quantifying T-A Photoadducts in DNA

Laboratories studying UV-induced DNA damage require a precise, quantitative assay for thymine-adenine photolesions. The standard protocol involves acid hydrolysis of irradiated DNA to release 6-MIP, followed by HPLC or electrophoresis analysis. This compound is the only reliable standard for measuring dose-response relationships and DNA repair kinetics of T-A doublet lesions [1]. Procurement is essential for any group building on established methods from the Davies laboratory.

Method Development for DNA Photoproduct Screening

Analytical chemistry groups developing HPLC or LC-MS methods for DNA adductomics need an authentic standard for the T-A photoadduct degradation product. The compound's known retention time and fluorescent properties are critical for calibrating detectors and validating assays. Using a close analog would lead to misidentification, as the chromatographic separation system was specifically optimized for this 6-methyl derivative [2].

Reference Standard for Chemical Synthesis

For synthetic chemists needing to confirm the identity of side-products or validate alternative synthetic routes, 6-MIP serves as a reference standard. Its independent synthesis via photorearrangement of 6-methylimidazo N(4)-oxide provides a structural benchmark that distinguishes it from other 6-substituted analogs [3]. This ensures quality control in chemical production and academic research settings.

Biological Impact of UV Damage in Cellular Models

Researchers applying the 6-MIP assay to human cell lines can quantify the formation and repair of T-A photoadducts in a biological context, linking physical dosimetry to biological endpoints [1]. This compound is the essential analytical link between UV exposure and the formation of a specific, potentially mutagenic DNA lesion, a capability unmatched by generic DNA damage kits.

Application
Selection Property
Validation Focus
T-A photoadduct quantification in DNA
Specific acid-degradation marker of TA* photolesion
HPLC retention time & fluorescence identity vs. nucleobase background
Method development for photoproduct screening
6-Methyl-dependent chromatographic and fluorescent properties
Detector calibration and peak assignment accuracy
Chemical synthesis reference standard
Structural benchmark via photorearrangement origin
Identity confirmation (HPLC, NMR) against authentic 6-MIP
UV damage in cellular models
Quantitative link between 6-MIP yield and DNA conformation
Dose-response and repair kinetics endpoint validation
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